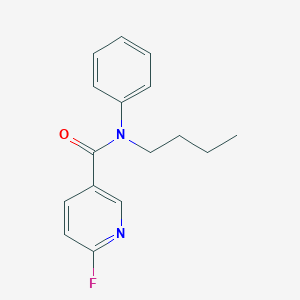

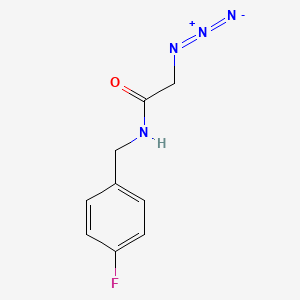

![molecular formula C21H18N2O2S B2539212 (E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide CAS No. 887347-48-0](/img/structure/B2539212.png)

(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide is a derivative of 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide. This class of compounds has been synthesized and studied for their potential therapeutic effects, including cytotoxic activities against various cancer cell lines and anti-rheumatic properties.

Synthesis Analysis

The synthesis of related acrylamide derivatives involves the reaction of thiocarbamoyl derivatives with various reagents. In the case of the compound with anti-rheumatic potential, the reaction included metal ions to form complexes . The structures of these synthesized compounds were confirmed using several spectral tools, ensuring the accuracy of the synthesis process.

Molecular Structure Analysis

The molecular structure of these acrylamide derivatives is characterized by the presence of a tetrahydrobenzo[b]thiophene moiety, which is a common feature in the compounds studied. Spectral analysis, including UV-Vis, IR, (1)H NMR, and EPR, has been used to characterize the newly synthesized compounds and their metal complexes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activities. For instance, the reaction of thiocarbamoyl derivatives with metal ions leads to the formation of metal complexes that exhibit significant biological effects, such as anti-rheumatic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their conductance, thermal analysis, and magnetic moments, have been studied to understand their stability and reactivity. These properties are essential for predicting the behavior of the compounds in biological systems and for designing new derivatives with improved therapeutic effects .

Cytotoxic Effect and Anti-rheumatic Potential

The cytotoxic effect of the acrylamide derivatives against various cancer cell lines has been demonstrated through MTT assays. Compounds showed potent activities against breast carcinoma cells, with significant down-regulation of genes involved in cancer progression and DNA damage . Additionally, the anti-rheumatic potential of a related compound and its copper complex was revealed in an in vivo collagen-adjuvant arthritis model in rats, showing significant antioxidant, analgesic, and anti-rheumatic effects .

Case Studies and Applications

The studies on these compounds have provided insights into their potential applications in treating diseases. For example, the cytotoxic effects against breast carcinoma cells suggest their use as chemotherapeutic agents, while the anti-rheumatic effects indicate their potential in treating rheumatic diseases . These case studies are crucial for understanding the therapeutic scope of the compounds and for guiding future research and development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of compounds similar to (E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide involves condensation reactions under specific conditions, typically yielding high product specificity and efficiency. For example, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrated a high yield from condensation reactions, indicating a methodological approach that could be applied to the synthesis of (E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide (Kariuki et al., 2022).

Potential Medicinal Applications

Research into related compounds has highlighted potential medicinal applications, such as anti-rheumatic and antimicrobial effects. For instance, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in in vivo studies (Sherif & Hosny, 2014).

Applications in Material Science

The compound's derivatives have been explored for applications in material science, such as in the synthesis of fluorescent probes and dyes. A study on the detection of SO2 derivatives using a chalco-coumarin derivative highlighted the potential use of similar compounds in environmental monitoring and analysis (Gómez et al., 2018). Additionally, the design and synthesis of novel antimicrobial dyes based on tetrahydro-benzo[b]thiophene systems have potential applications in textile finishing, indicating the versatility of such compounds in various industrial applications (Shams et al., 2011).

Chemical Synthesis and Fluorescence Properties

Compounds like (E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide have also been investigated for their fluorescence properties, which can be leveraged in the development of novel fluorescent materials and sensors. For example, the synthesis and fluorescence property study of a novel coumarin dye have implications for the development of materials with specific optical properties (Yu-jin, 2013).

Eigenschaften

IUPAC Name |

(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c22-12-17-16-6-2-4-8-19(16)26-21(17)23-20(24)10-9-14-11-15-5-1-3-7-18(15)25-13-14/h1,3,5,7,9-11H,2,4,6,8,13H2,(H,23,24)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAVGYLJFGQHHS-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC4=CC=CC=C4OC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC4=CC=CC=C4OC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

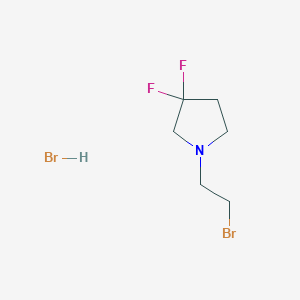

![2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2539134.png)

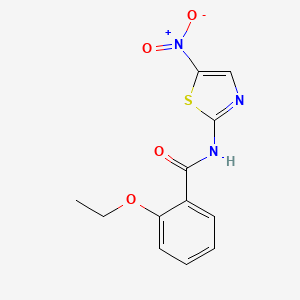

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2539136.png)

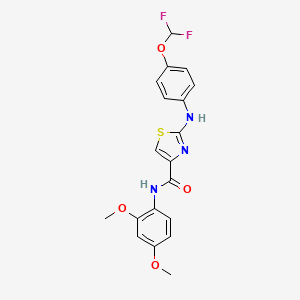

![2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2539139.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539145.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2539146.png)

![4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B2539149.png)

![N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2539150.png)